molecular formula C8H9ClN4O B186344 (2R)-1-(6-chloropurin-9-yl)propan-2-ol CAS No. 180587-74-0

(2R)-1-(6-chloropurin-9-yl)propan-2-ol

Cat. No. B186344
M. Wt: 212.63 g/mol
InChI Key: LVNBNKMMTVWRJO-RXMQYKEDSA-N
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Description

(2R)-1-(6-chloropurin-9-yl)propan-2-ol is a chemical compound that is widely used in scientific research. It is a purine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in purine metabolism. This leads to a decrease in the levels of purine derivatives, which can have a variety of downstream effects.

Biochemical And Physiological Effects

((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. It has also been shown to have anticancer effects, both in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol in lab experiments is its specificity. It targets enzymes involved in purine metabolism, making it a useful tool for studying the role of purine derivatives in various physiological processes. However, one limitation is its potential toxicity. High concentrations of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be toxic to cells, making it important to use appropriate concentrations in experiments.

Future Directions

There are many potential future directions for research involving ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol. One area of interest is its potential as a therapeutic agent for viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on purine metabolism. Overall, ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is a promising compound with many potential applications in scientific research.

Synthesis Methods

((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be synthesized using a variety of methods. One such method involves the reaction of 6-chloropurine with 2,3-epoxypropanol in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol with good yields.

Scientific Research Applications

((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been widely used in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. It has also been used as a tool to study the role of purine derivatives in various physiological processes.

properties

IUPAC Name

(2R)-1-(6-chloropurin-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBNKMMTVWRJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C1N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333332
Record name (2R)-1-(6-chloropurin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(6-chloropurin-9-yl)propan-2-ol

CAS RN

180587-74-0
Record name (2R)-1-(6-chloropurin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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